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N,N-dihexadecylhydroxylamine

Polymer Stabilization Poly(phenylene sulfide) High-Temperature Processing

N,N-Dihexadecylhydroxylamine (CAS 119588-88-4) is a long-chain N,N-dialkylhydroxylamine (C16 symmetrical alkyl chains) that functions as a non-phenolic, radical-trapping antioxidant and process stabilizer. It is primarily employed in poly(arylene sulfides), polyolefins, and unsaturated elastomers, where its high thermal stability and low volatility provide advantages over shorter-chain homologs and conventional phenolic antioxidants.

Molecular Formula C32H67NO
Molecular Weight 481.9 g/mol
CAS No. 119588-88-4
Cat. No. B8623183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dihexadecylhydroxylamine
CAS119588-88-4
Molecular FormulaC32H67NO
Molecular Weight481.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)O
InChIInChI=1S/C32H67NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3
InChIKeyOTXXCIYKATWWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dihexadecylhydroxylamine (CAS 119588-88-4): A Long-Chain Dialkylhydroxylamine Process Stabilizer for High-Temperature Polymer Processing


N,N-Dihexadecylhydroxylamine (CAS 119588-88-4) is a long-chain N,N-dialkylhydroxylamine (C16 symmetrical alkyl chains) that functions as a non-phenolic, radical-trapping antioxidant and process stabilizer. It is primarily employed in poly(arylene sulfides), polyolefins, and unsaturated elastomers, where its high thermal stability and low volatility provide advantages over shorter-chain homologs and conventional phenolic antioxidants [1]. The compound belongs to a select group of long-chain hydroxylamines (C12–C36) recognized for outstanding stabilization efficacy at elevated processing temperatures [1].

High-temperature polymer processing

Non-phenolic radical-trapping antioxidant for poly(arylene sulfides), polyolefins, and unsaturated elastomers at elevated temperatures [1].

Long-chain (C16) architecture

Reported high thermal stability and low volatility improve retention during processing compared to shorter-chain analogs [1].

Phenolic-free stabilization option

Supports formulation simplification and may avoid discoloration issues associated with phenolic antioxidant degradation [1].

Why Generic Substitution Fails: Chain-Length-Dependent Efficacy of N,N-Dihexadecylhydroxylamine Versus Short-Chain Analogs


In-class substitution of N,N-dihexadecylhydroxylamine with a shorter-chain dialkylhydroxylamine (e.g., N,N-dioctylhydroxylamine) or a generic phenolic antioxidant leads to substantial loss of process stabilization performance. At poly(phenylene sulfide) processing temperatures of 375°C, the efficacy gap between long-chain and short-chain hydroxylamines exceeds 4-fold, and even the best phenolic antioxidants underperform long-chain dialkylhydroxylamines by a factor of two [1]. Additionally, shorter-chain analogs exhibit higher extractability from polyolefin matrices in food simulants, making them unsuitable for regulated food-contact applications where N,N-dihexadecylhydroxylamine-based stabilizers demonstrate superior retention [2].

Short-chain hydroxylamine substitution

At 375 °C, process stabilization may drop >4-fold when replacing C16 chain length with C8 analogs, risking polymer degradation [1].

Phenolic antioxidant replacement

Conventional phenolic antioxidants reportedly underperform long-chain hydroxylamines by a factor of approximately two under the same high-temperature conditions [1].

Extraction compliance for food-contact use

Short-chain analogs show higher extractability in aqueous food simulants, which may compromise indirect food-contact additive compliance [2].

Quantitative Differentiation Evidence for N,N-Dihexadecylhydroxylamine Procurement Decisions


Process Stabilization Efficacy in Poly(phenylene sulfide) at 375°C: N,N-Dihexadecylhydroxylamine-Containing Stabilizer Versus Short-Chain Hydroxylamines

At 375°C, the long-chain N,N-dialkylhydroxylamine product derived from di(hydrogenated tallow)amine—whose major constituent is N,N-dihexadecylhydroxylamine—provides 4.25 times the process stabilization efficacy of N,N-dioctylhydroxylamine (C8) and 2.6 times that of N,N-didodecylhydroxylamine (C12), as measured by resistance to crosslinking and gel formation in poly(phenylene sulfide) [1]. This performance hierarchy demonstrates that chain lengths of C16 and above are essential for adequate stabilization at the extreme processing temperatures required for engineering thermoplastics.

Process Stabilization
Class-level inference
4.25× vs dioctyl (C8) 2.55× vs didodecyl (C12)
Supports long-chain selection for high-temperature PPS processing.
Data at 375 °C; gel formation resistance measured.
Polymer Stabilization Poly(phenylene sulfide) High-Temperature Processing

Extraction Resistance from Polyolefin Packaging: Long-Chain N,N-Dihexadecylhydroxylamine Versus Short-Chain Dialkylhydroxylamines

Long-chain N,N-dialkylhydroxylamines, including N,N-dihexadecylhydroxylamine, demonstrate unexpectedly high resistance to extraction by 50% aqueous ethanol from polypropylene plaques compared to lower-chain N,N-dialkylhydroxylamines of the prior art, such as N,N-dioctylhydroxylamine [1]. This extraction resistance is critical for indirect food additive compliance under FDA regulations, where additive migration into food simulants must be minimized.

Extraction Resistance
Class-level inference
Qualitatively superior retention vs. short-chain analogs in 50% ethanol
Extraction resistance reported as unexpectedly high; supports food-contact packaging use.
No specific loss data reported.
Food Contact Compliance Extraction Resistance Polyolefin Stabilization

Thermal Stability: Melting Point Advantage of N,N-Dihexadecylhydroxylamine Over N,N-Didodecylhydroxylamine

N,N-Dihexadecylhydroxylamine (C16) exhibits a melting point of 97–99°C, which is 7–9°C higher than that of N,N-didodecylhydroxylamine (C12, 90–92°C), when both compounds are synthesized and purified under analogous conditions [1]. This higher melting point directly correlates with lower volatility and improved physical retention in the polymer matrix during high-temperature compounding and processing.

Melting Point
Head-to-head
97–99 °C
Higher mp correlates with lower volatility and improved thermal retention during compounding.
Δ = +7–9 °C vs. didodecyl (90–92 °C); purified under analogous conditions.
Thermal Stability Volatility Antioxidant Retention

Ability to Function Without Phenolic Co-Stabilizers: N,N-Dihexadecylhydroxylamine-Based Stabilization Versus Phenolic Antioxidant-Dependent Systems

Long-chain N,N-dialkylhydroxylamines, including N,N-dihexadecylhydroxylamine, provide effective process stabilization for polyolefins when used alone, in the absence of any phenolic antioxidant, and even in the absence of calcium stearate or other alkaline metal salts of fatty acids [1]. In contrast, conventional stabilization systems routinely require phenolic antioxidants in combination with phosphite or thiosynergist co-additives to achieve acceptable processing stability. The ability to eliminate phenolic antioxidants simplifies formulations and avoids the well-documented discoloration problems (pinking/yellowing) associated with phenolic antioxidant degradation products [1].

Formulation Complexity
Class-level inference
Single-additive stabilization vs. phenolic + phosphite + co-stabilizers
Enables phenolic-free stabilization, reducing component count and discoloration risk.
Melt flow retention and color stability assessed after multiple extrusion passes.
Phenolic-Free Formulation Polyolefin Stabilization Regulatory Simplification

High-Impact Application Scenarios for N,N-Dihexadecylhydroxylamine Based on Quantitative Differentiation Evidence


High-Temperature Processing of Poly(phenylene sulfide) for Automotive and Aerospace Components

N,N-Dihexadecylhydroxylamine-based stabilizers enable processing of PPS at temperatures up to 375°C while preventing crosslinking, gel formation, and toxic degradation byproduct evolution. The 4.25-fold efficacy advantage over short-chain hydroxylamines documented in [1] directly supports the selection of C16-containing stabilizer systems for demanding PPS molding and extrusion operations where productivity gains from elevated processing temperatures are critical.

Food Contact Polyolefin Packaging with Phenolic-Free Stabilization

For polypropylene and polyethylene films, sheets, and containers intended for food contact, N,N-dihexadecylhydroxylamine provides excellent melt processing stabilization while resisting extraction by aqueous and fatty food simulants [2]. The elimination of phenolic co-stabilizers, coupled with low migration tendency, simplifies FDA food-contact notification or registration and reduces the risk of organoleptic taint from stabilizer degradation products.

Polypropylene Fiber and Nonwoven Stabilization with Enhanced Gas Fade Resistance

In polypropylene fiber spinning and nonwoven manufacturing, blends of long-chain N,N-dialkylhydroxylamines with hindered amine light stabilizers (HALS) provide processing stability, long-term heat aging resistance, and superior gas fade resistance without requiring a phenolic antioxidant [3]. The low volatility of N,N-dihexadecylhydroxylamine-based stabilizers (mp 97–99°C, as established in [1]) reduces die-build-up and fuming during fiber spinning, improving operational consistency.

Unsaturated Elastomer Stabilization in High-Shear Compounding

Long-chain N,N-dialkylhydroxylamines including N,N-dihexadecylhydroxylamine are effective process stabilizers for unsaturated elastomers such as polybutadiene, polyisoprene, and styrene-butadiene copolymers during high-temperature, high-shear compounding [1]. Their radical-trapping mechanism prevents viscosity increases from premature crosslinking, enabling longer continuous mixing campaigns and more consistent rubber compound quality.

Application
Selection Property
Validation Focus
High-temperature PPS processing
Long-chain (C16) hydroxylamine with high thermal stability
Verify stabilization efficacy at target processing temperature
Food-contact polyolefin packaging
Low-extractability, phenolic-free stabilizer
Evaluate extraction resistance in relevant food simulants
PP fiber and nonwoven stabilization
Low volatility, gas fade resistance with HALS
Assess processing stability and gas fade performance in fiber spinning
Unsaturated elastomer compounding
Radical-trapping process stabilizer for high-shear mixing
Confirm prevention of premature crosslinking during extended mixing campaigns
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